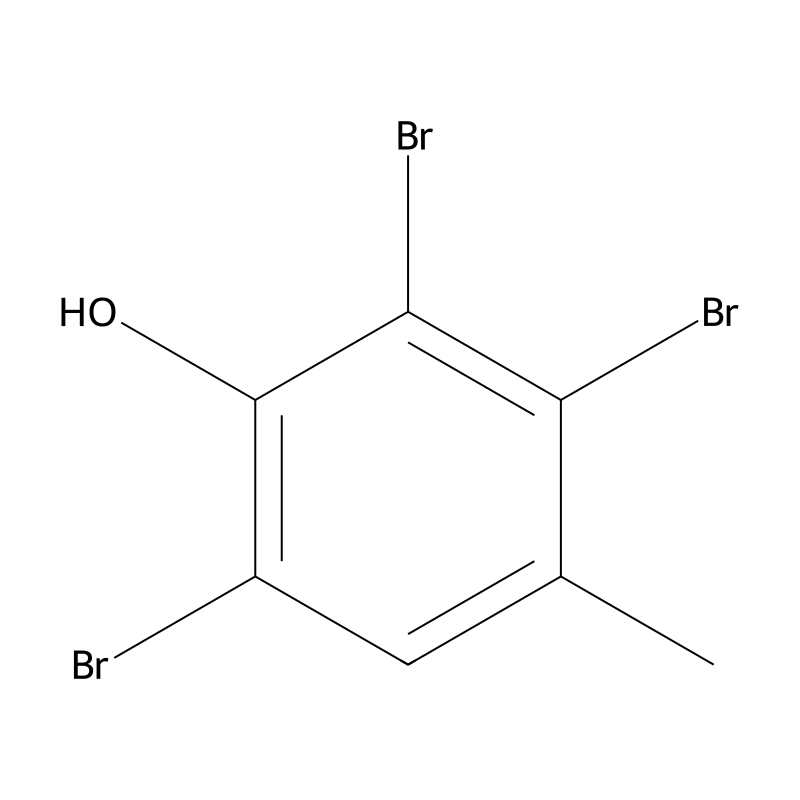

2,3,6-Tribromo-4-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Precursor for Hydroxy Benzaldehydes

2,3,6-Tribromo-4-methylphenol can serve as a starting material for the synthesis of specific hydroxy benzaldehydes, which are aromatic aldehydes containing a hydroxyl group. This application is described in a scientific publication, but the specific details of the reaction are not publicly available. Source: ChemicalBook:

Intermediate in the preparation of 2,3,4,5-tetramethoxytoluene

This compound finds use in organic synthesis, and 2,3,6-Tribromo-4-methylphenol can be used as an intermediate in its preparation. However, detailed information regarding this application is limited. Source: ChemicalBook:

Potential Application in Biosensing:

- Development of an optical probe for coenzyme Q: A study suggests that 2,3,6-Tribromo-4-methylphenol might be useful in developing an optical probe for coenzyme Q. This probe could potentially be used to measure the levels of coenzyme Q in biological samples. The study explores the feasibility of using the compound based on its chemical properties, but further research is needed to validate its practical application in biosensing. Source: Scientific Reports (2017) 7: 17728: )

2,3,6-Tribromo-4-methylphenol is an organic compound with the molecular formula C₇H₅Br₃O. It features three bromine atoms attached to the phenolic ring at the 2, 3, and 6 positions and a methyl group at the 4 position. This unique arrangement contributes to its chemical reactivity and potential applications in various chemical processes .

- Bromination: The compound can undergo further bromination reactions under specific conditions to yield more complex brominated derivatives.

- Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

- Reduction Reactions: It can be reduced to yield less brominated or de-brominated products depending on the reducing agents used .

2,3,6-Tribromo-4-methylphenol exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacteria and fungi. Its effectiveness makes it a candidate for use in pharmaceuticals and biocides .

- Potential Antioxidant Activity: Some research indicates that it may have antioxidant properties, which could be beneficial in preventing oxidative stress in biological systems .

Several methods exist for synthesizing 2,3,6-Tribromo-4-methylphenol:

- Bromination of p-Methylphenol: This method involves the bromination of p-methylphenol to form 2,4-dibromo-6-methylphenol, which is then further reacted to yield 2,3,6-Tribromo-4-methylphenol .Example reaction:text

p-Methylphenol + Bromine → 2,4-Dibromo-6-methylphenol2,4-Dibromo-6-methylphenol + Bromine → 2,3,6-Tribromo-4-methylphenol - Bromination in Solvent Systems: Utilizing solvents like dichloromethane or acetic acid allows for controlled bromination conditions that enhance yield and selectivity .

The applications of 2,3,6-Tribromo-4-methylphenol are diverse:

Research into the interactions of 2,3,6-Tribromo-4-methylphenol with other compounds has revealed:

- Synergistic Effects: When combined with other antimicrobial agents, it may enhance their efficacy against resistant strains of bacteria.

- Chemical Stability: Studies suggest that the presence of multiple bromine atoms contributes to the compound's stability under various conditions but may also affect its reactivity with nucleophiles .

Several compounds share structural similarities with 2,3,6-Tribromo-4-methylphenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Bromo-4-methylphenol | C₇H₇BrO | Less brominated; used as an intermediate in synthesis. |

| 2,4-Dibromo-6-methylphenol | C₇H₆Br₂O | Contains two bromine atoms; exhibits similar reactivity. |

| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | Hydroxy derivative; used in pharmaceuticals. |

Uniqueness of 2,3,6-Tribromo-4-methylphenol

The unique feature of 2,3,6-Tribromo-4-methylphenol lies in its tri-brominated structure which enhances its reactivity compared to mono or di-brominated phenols. This allows it to participate in more complex chemical transformations while exhibiting significant biological activities that are not necessarily present in its less-brominated counterparts.